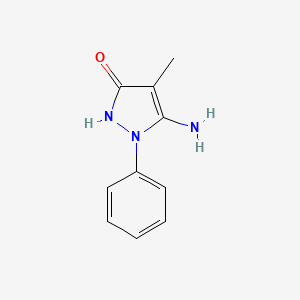

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Description

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring

Properties

IUPAC Name |

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURCNSBVAESQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Substituted Hydrazines

The most widely reported method involves cyclocondensation between β-keto esters and arylhydrazines. For example, ethyl acetoacetate (EAA) reacts with phenylhydrazine under reflux in ethanol to form 4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one, which is subsequently aminated at the 5-position.

Procedure :

- Formation of Pyrazolone Core :

Phenylhydrazine (0.01 mol) and EAA (0.01 mol) are refluxed in ethanol (30 mL) for 3–8 hours. The solvent is distilled, and the residue is purified via recrystallization from chloroform. - Amination :

The intermediate is treated with ammonium acetate or a nitrating agent followed by reduction (e.g., H₂/Pd-C) to introduce the 5-amino group.

Optimization :

- Temperature : Prolonged reflux (≥6 hours) improves cyclization efficiency.

- Catalysis : Acidic conditions (e.g., acetic acid) enhance reaction rates but may require neutralization before amination.

β-Ketonitrile and Hydrazine Condensation

A direct route employs β-ketonitriles, where the nitrile group facilitates in situ amination. For instance, methyl-substituted β-ketonitriles react with phenylhydrazine to yield the target compound without post-functionalization.

Procedure :

- Synthesis of β-Ketonitrile :

Methyl cyanoacetate is alkylated with methyl iodide to form 2-cyano-3-oxobutanoate. - Cyclization :

The β-ketonitrile (1 equiv) and phenylhydrazine (1.1 equiv) are stirred in ethanol at 80°C for 4 hours. The amino group is incorporated during cyclization.

Advantages :

- Single-Step Process : Eliminates separate amination steps.

- Yield : Up to 75% reported for analogous structures.

Diazotization and Coupling Reactions

Alternative approaches leverage diazonium salts to introduce substituents. For example, 3-amino-1H-pyrazol-5(4H)-one is treated with phenyldiazonium chloride to install the phenyl group.

Procedure :

- Base Preparation :

Sodium cyanoacetate and hydrazine hydrate are refluxed in ethanol to form 3-amino-pyrazolone. - Diazotization :

Phenyldiazonium chloride (2.66 mmol) is added to the pyrazolone in 50% aqueous ethanol at 0°C. Potassium acetate (6 equiv) is used to maintain pH, yielding the title compound after recrystallization.

Challenges :

- Low Temperatures : Required to stabilize diazonium intermediates.

- Byproducts : Competing coupling reactions may reduce yields.

Post-Functionalization of Preformed Pyrazolones

Amination of pre-synthesized pyrazolones via nitration/reduction or nucleophilic substitution is another viable pathway.

Nitration/Reduction Method :

- Nitration :

4-Methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is treated with HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 5. - Reduction :

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding the target compound.

Efficiency :

- Yield : ~65–70% after two steps.

- Purity : Requires careful control of nitration conditions to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Steps | Yield (%) | Key Challenges |

|---|---|---|---|---|

| β-Keto Ester Cyclization | EAA, Phenylhydrazine | 2 | 60–70 | Separate amination step |

| β-Ketonitrile Route | Methyl cyanoacetate | 1 | 70–75 | β-Ketonitrile availability |

| Diazotization | Sodium cyanoacetate, Aniline | 2 | 50–60 | Diazonium stability |

| Nitration/Reduction | Preformed pyrazolone | 2 | 65–70 | Nitration regioselectivity |

Reaction Mechanism Insights

The cyclocondensation mechanism proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration forms the pyrazolone ring. In the β-ketonitrile route, the nitrile group tautomerizes to an imine, enabling direct cyclization with concurrent amination.

Key Transition States :

- Enolate Intermediate : Stabilized by resonance in β-keto ester pathways.

- Six-Membered Cyclic Transition State : Proposed in β-ketonitrile cyclization, minimizing energy barriers.

Industrial-Scale Considerations

Patent WO2015063709A1 highlights critical parameters for scalability:

- Temperature Control : Maintaining 50–55°C during acetic acid addition prevents byproduct formation.

- Solvent Selection : Toluene facilitates easy separation of the acetate salt, enhancing purity.

- Crystallization : Gradual cooling (70°C → 25°C) ensures high crystal quality and yield.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Nitro derivatives of the pyrazolone compound.

Reduction: Alcohol derivatives of the pyrazolone compound.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including:

- Anti-inflammatory : Compounds derived from this pyrazolone have shown potential in reducing inflammation.

- Analgesic : Certain derivatives are being investigated for pain relief properties.

- Antipyretic : The compound's structural features allow it to exhibit fever-reducing effects.

For instance, studies have indicated that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, making them promising candidates for the development of anti-inflammatory drugs .

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules. The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the amino group to nitro derivatives using reagents like potassium permanganate. |

| Reduction | Reduces the carbonyl group to form alcohol derivatives with sodium borohydride. |

| Substitution | Engages in electrophilic aromatic substitution reactions with halogenating agents. |

These reactions highlight the compound's versatility as a synthetic intermediate that can lead to diverse chemical entities .

Material Science

Development of Novel Materials

The unique properties of this compound make it suitable for developing materials with specific electronic and optical characteristics. Research has focused on incorporating this compound into polymers and other materials to enhance their performance in electronic devices and sensors.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is also employed in biological studies to investigate its interaction with enzymes and receptors. Its structural similarity to biologically active molecules allows it to act as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets. For example, certain derivatives have been shown to selectively inhibit enzymes involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives for their anticancer properties against different cell lines. Notably, one derivative demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with minimal toxicity to normal cells, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Properties

Research has highlighted the antimicrobial activity of pyrazole derivatives against several bacterial and fungal strains. Compounds showed inhibition zones greater than 15 mm against pathogens such as E. coli and S. pneumoniae, indicating their potential use as antibacterial agents .

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.

5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various heterocyclic compounds with potential biological activities.

Uniqueness

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group on the pyrazolone ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Biological Activity

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Its unique structure, characterized by an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring, imparts distinct biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.22 g/mol. The compound features a pyrazolone ring that is pivotal for its biological activity.

Synthesis

The synthesis typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The general reaction conditions include:

- Reagents : Phenylhydrazine, ethyl acetoacetate

- Solvent : Ethanol or methanol

- Catalyst : Acetic acid or sodium acetate

- Temperature : Reflux conditions (approximately 80-100°C)

- Time : 4-6 hours .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with receptors on cell surfaces .

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various areas:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

- Anticancer Properties : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity towards normal fibroblasts .

Comparative Studies

When compared to similar compounds within the pyrazolone family, this compound demonstrates unique properties due to its specific substitution pattern. For instance:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (HepG2) | - |

| 3-Methyl-1-phenylpyrazole | Antioxidant | - |

| 5-Amino-3-methyl-1-phenylpyrazole | Antimicrobial | - |

This table illustrates the diverse biological activities associated with related compounds and highlights the potential for further exploration of 5-Amino-4-methyl derivatives in therapeutic contexts .

Study on Anti-inflammatory Effects

A study published in MDPI explored the anti-inflammatory effects of various pyrazolone derivatives including 5-Amino-4-methyl compounds. The results indicated a significant reduction in pro-inflammatory cytokines in treated cell lines compared to controls .

Cancer Cell Proliferation Inhibition

Another relevant study assessed the antiproliferative effects of aminopyrazole-based compounds on cancer cell lines. The findings revealed that substituents at specific positions on the pyrazolone ring could enhance or diminish biological activity, underscoring the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one under mild conditions?

- Methodological Answer : Optimized routes involve cyclocondensation reactions using 1,4-dioxane as a solvent, triethylamine as a base, and malononitrile or ethyl cyanoacetate as reactants. A typical procedure includes refluxing the mixture at 80–90°C for 6–8 hours, followed by purification via recrystallization (ethanol/water). Key reagents and conditions are summarized below:

| Reagent/Condition | Role | Quantity (mol) |

|---|---|---|

| 1,4-Dioxane | Solvent | 30 mL |

| Triethylamine | Base | 1.0 mL |

| Malononitrile | Reactant | 0.01 mol |

| Elemental Sulfur | Catalyst | 0.01 mol |

Q. How can residual solvents be controlled during synthesis to meet pharmacopeial standards?

- Methodological Answer : Residual solvents (e.g., 1,4-dioxane) should be quantified using HPLC with a validated method. Prepare a buffer solution by dissolving 15.4 g ammonium acetate in 1 L water, adjusted to pH 6.5 with 10% acetic acid. Use this buffer as the mobile phase with a C18 column (250 mm × 4.6 mm, 5 µm) at 1.0 mL/min flow rate. Compare retention times against USP/Ph.Eur. thresholds .

Q. What safety protocols are critical for handling pyrazolone derivatives in the lab?

- Methodological Answer : While specific SDS data for this compound is limited, general precautions include:

- Use fume hoods and PPE (gloves, lab coat, goggles).

- Avoid inhalation/contact with skin; wash thoroughly after handling.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Consult institutional safety guidelines for pyrazolone analogs .

Advanced Research Questions

Q. How can mechanistic contradictions in cyclocondensation pathways be resolved?

- Methodological Answer : Conflicting reports on reaction intermediates (e.g., enamine vs. keto-enol tautomers) require isotopic labeling (e.g., deuterated analogs) and advanced spectroscopy. For example, use ²H-NMR to track proton exchange or DFT calculations to model transition states. Cross-reference kinetic data (e.g., activation energy) with isotopic substitution studies .

Q. What strategies address discrepancies in reported spectral data (e.g., NMR, IR)?

- Methodological Answer :

- NMR : Acquire high-resolution spectra (500 MHz+) in DMSO-d6 or CDCl3. Compare δ values with deuterated analogs (e.g., 5-trideuteriomethyl derivatives) to resolve signal splitting .

- IR : Use KBr pellets and baseline correction to confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹. Replicate conditions from conflicting studies to identify solvent/artifact effects.

Q. How can isotopic labeling (e.g., deuteration) enhance pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., 5-trideuteriomethyl derivatives) via H/D exchange under basic conditions. Use LC-MS/MS to track metabolic stability in vitro (e.g., liver microsomes) and in vivo. Key parameters:

| Parameter | Value |

|---|---|

| Deuteration Site | C5-methyl |

| Metabolic Half-Life (t₁/₂) | Compare with non-deuterated analog |

| Detection Method | MRM transitions in positive ion mode |

Q. What HPLC conditions optimize separation of structural isomers or degradation products?

- Methodological Answer : Employ a gradient method with:

- Mobile Phase A : 0.1% formic acid in water.

- Mobile Phase B : Acetonitrile.

- Column : Zorbax Eclipse Plus C18 (150 mm × 3.0 mm, 3.5 µm).

- Gradient : 5% B (0–2 min), 5–95% B (2–15 min), 95% B (15–20 min).

- Detection : UV at 254 nm. Validate with spiked degradation samples (acid/heat stress) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability (e.g., melting points)?

- Methodological Answer : Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N2. Calibrate with indium standards. If discrepancies persist, analyze polymorphic forms via X-ray diffraction (PXRD) or variable-temperature NMR to identify phase transitions .

Q. Why do catalytic efficiency studies vary for pyrazolone-based reactions?

- Methodological Answer : Screen reaction conditions (solvent polarity, temperature) using design of experiments (DoE). For example, a 2³ factorial design evaluating:

| Factor | Levels |

|---|---|

| Solvent | Dioxane, DMF, EtOH |

| Catalyst | Sulfur, Pd/C, none |

| Temperature | 60°C, 80°C, 100°C |

| Analyze yield vs. interaction effects using ANOVA . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.